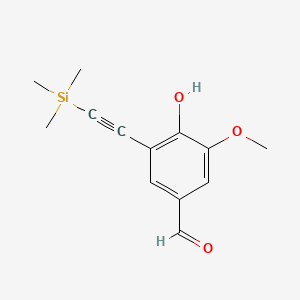
4-Hydroxy-3-methoxy-5-((trimethylsilyl)ethynyl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-hydroxy-3-methoxy-5-[2-(trimethylsilyl)ethynyl]Benzaldehyde: is an organic compound with the molecular formula C13H16O3Si and a molecular weight of 248.35 g/mol . This compound is characterized by the presence of a benzaldehyde core substituted with hydroxy, methoxy, and trimethylsilyl-ethynyl groups. These functional groups confer unique chemical properties and reactivity to the molecule, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-3-methoxy-5-[2-(trimethylsilyl)ethynyl]Benzaldehyde can be achieved through a multi-step process involving the following key steps :
Starting Material: The synthesis begins with 4-bromobenzaldehyde.
Sonogashira Coupling Reaction: The 4-bromobenzaldehyde is reacted with (trimethylsilyl)ethynyl in the presence of a palladium catalyst (such as palladium (II) acetate) and a base (such as triphenylphosphine) in anhydrous triethylamine under an inert atmosphere (argon).
Hydrolysis: The resulting intermediate is then subjected to hydrolysis to yield the final product, 4-hydroxy-3-methoxy-5-[2-(trimethylsilyl)ethynyl]Benzaldehyde.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions: 4-hydroxy-3-methoxy-5-[2-(trimethylsilyl)ethynyl]Benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trimethylsilyl-ethynyl group can undergo substitution reactions, such as desilylation, to yield the corresponding ethynyl derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Desilylation can be achieved using fluoride sources such as tetrabutylammonium fluoride (TBAF).
Major Products Formed:
Oxidation: 4-hydroxy-3-methoxy-5-[2-(trimethylsilyl)ethynyl]benzoic acid.
Reduction: 4-hydroxy-3-methoxy-5-[2-(trimethylsilyl)ethynyl]benzyl alcohol.
Substitution: 4-hydroxy-3-methoxy-5-ethynylbenzaldehyde.
科学的研究の応用
Chemistry:
Synthetic Intermediate: The compound serves as a valuable intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Biological Probes: The compound can be used as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.
Industry:
Material Science: The compound’s unique functional groups make it useful in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 4-hydroxy-3-methoxy-5-[2-(trimethylsilyl)ethynyl]Benzaldehyde is primarily determined by its functional groups:
Aldehyde Group: The aldehyde group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles.
Hydroxy and Methoxy Groups: These groups can engage in hydrogen bonding and other non-covalent interactions, influencing the compound’s solubility and reactivity.
Trimethylsilyl-Ethynyl Group: This group can undergo desilylation, generating a reactive ethynyl group that can participate in further chemical transformations.
類似化合物との比較
- Methyl 3-hydroxy-4-[(trimethylsilyl)ethynyl]benzoate : This compound shares a similar structure but has a methyl ester group instead of an aldehyde group.
- 4-hydroxy-3-methoxybenzaldehyde (Vanillin) : This compound lacks the trimethylsilyl-ethynyl group but shares the hydroxy and methoxy substitutions on the benzaldehyde core.
Uniqueness: 4-hydroxy-3-methoxy-5-[2-(trimethylsilyl)ethynyl]Benzaldehyde is unique due to the presence of the trimethylsilyl-ethynyl group, which imparts distinct reactivity and potential for further functionalization compared to its analogs.
特性
分子式 |
C13H16O3Si |
|---|---|
分子量 |
248.35 g/mol |
IUPAC名 |
4-hydroxy-3-methoxy-5-(2-trimethylsilylethynyl)benzaldehyde |
InChI |
InChI=1S/C13H16O3Si/c1-16-12-8-10(9-14)7-11(13(12)15)5-6-17(2,3)4/h7-9,15H,1-4H3 |
InChIキー |
KPVQWFFOGDVHIP-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1O)C#C[Si](C)(C)C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


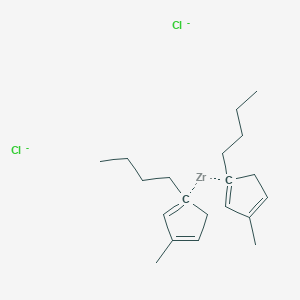
![[2-(4-Fluorophenyl)-3-oxoprop-1-enylidene]azanide](/img/structure/B13919968.png)
![3-(5,7-Diethyl-2-methyl-6-oxo-1,3-diazatricyclo[3.3.1.13,7]decan-2-yl)propanoic acid](/img/structure/B13919970.png)
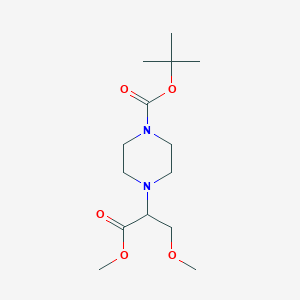
![7-Methylpyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B13919976.png)
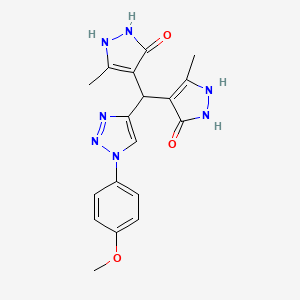
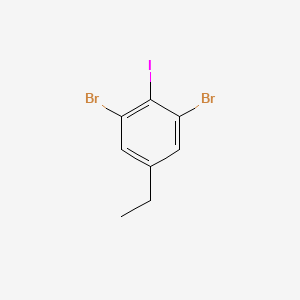
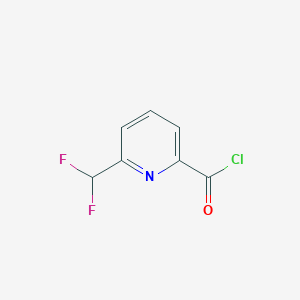
![5-benzyl-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate](/img/structure/B13919994.png)

![(4R)-2-oxa-8-azaspiro[4.5]decan-4-ol;hydrochloride](/img/structure/B13920001.png)
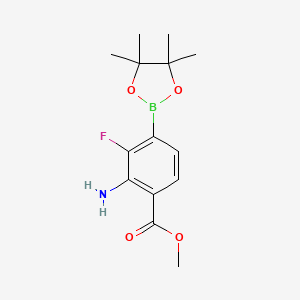

![3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13920010.png)
